BenchChemオンラインストアへようこそ!

Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate

DPP-IV inhibitors Type II diabetes Chiral intermediates

Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate (CAS 277298-22-3) is an N-Boc-protected piperidine derivative featuring a 4-oxo group and a 3-propyl substituent on the piperidine ring. The compound carries a chiral center at the C3 position and serves as a versatile building block in medicinal chemistry.

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
CAS No. 277298-22-3
Cat. No. B1441372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-oxo-3-propylpiperidine-1-carboxylate
CAS277298-22-3
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCCCC1CN(CCC1=O)C(=O)OC(C)(C)C
InChIInChI=1S/C13H23NO3/c1-5-6-10-9-14(8-7-11(10)15)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3
InChIKeyNKFIUBSEBGYGEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate (CAS 277298-22-3): Core Intermediate Profile for Pharmaceutical R&D


Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate (CAS 277298-22-3) is an N-Boc-protected piperidine derivative featuring a 4-oxo group and a 3-propyl substituent on the piperidine ring [1]. The compound carries a chiral center at the C3 position and serves as a versatile building block in medicinal chemistry [2]. Its well-defined structure and high purity make it suitable for precise applications in the development of alkaloid-based compounds and enzyme inhibitors [1].

Why Generic Substitution Fails: Structural Determinants of Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate in Target Synthesis


In-class piperidin-4-one derivatives cannot be simply interchanged because the specific combination of the N-Boc protecting group and the 3-propyl substituent dictates both synthetic utility and downstream biological activity of the final target molecules [1][2]. The 3-propyl group introduces a defined stereocenter that becomes critical for chiral drug candidates, while the Boc group enables selective deprotection under mild acidic conditions, a feature absent in N-alkyl or unprotected analogs [1]. Substituting this compound with simpler analogs such as tert-butyl 4-oxopiperidine-1-carboxylate (CAS 79099-07-3, lacking the 3-propyl group) or 3-propylpiperidin-4-one (CAS 1260981-90-5, lacking Boc protection) would fundamentally alter reaction pathways, enantioselectivity, and final product profiles [3]. The following quantitative evidence demonstrates where this compound provides verifiable, meaningful differentiation.

Quantitative Evidence Guide: Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate vs. Closest Analogs


Chiral Scaffold for DPP-IV Inhibitor Synthesis: Enabled by 3-Propyl Substitution

Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate is specifically utilized as an intermediate in the preparation of compounds exhibiting good inhibitory activity against dipeptidyl peptidase IV (DPP-IV) enzyme [1]. The compound possesses a chiral center at the 3-position of the piperidine ring, a structural feature that is essential for generating the stereospecific DPP-IV inhibitor candidate downstream [1]. In contrast, the unsubstituted analog tert-butyl 4-oxopiperidine-1-carboxylate (CAS 79099-07-3) lacks this chiral center entirely, rendering it unsuitable for stereoselective synthesis routes . The 3-propylpiperidin-4-one analog (CAS 1260981-90-5) possesses the chiral center but lacks the Boc protecting group, which would compromise stability and require additional protection/deprotection steps [2].

DPP-IV inhibitors Type II diabetes Chiral intermediates

Documented Use as HDAC Inhibitor Precursor in Patent WO2023056789

A recent patent application (WO2023056789) specifically discloses the use of CAS 277298-22-3 as a precursor for developing novel histone deacetylase (HDAC) inhibitors in the field of oncology [1]. This direct, named citation in a patent document provides procurement-relevant evidence that this exact compound—rather than a generic piperidin-4-one—is the requisite starting material for this specific class of therapeutic candidates. The closest analogs, such as tert-butyl 4-oxopiperidine-1-carboxylate (CAS 79099-07-3) or 1-Boc-3-phenylpiperidin-4-one (CAS 632352-56-8), are not identified in this patent context for the same downstream applications [2].

HDAC inhibitors Oncology Epigenetics

Validated Building Block for NOP Receptor Antagonist SAR Studies

The 3-propyl-substituted piperidine scaffold represented by CAS 277298-22-3 serves as a core structural component in the synthesis of 1-(3′-substituted propyl)-4-arylpiperidine derivatives evaluated as nociceptin/orphanin FQ (NOP) receptor antagonists [1]. This published medicinal chemistry study conducted structure-activity relationship (SAR) analyses on compounds derived from this scaffold, examining biological activities, metabolic stabilities in human liver microsomes, and hERG channel binding affinities [1]. The 3-propyl substitution pattern is integral to the pharmacophore design for this receptor class; simpler N-Boc-piperidin-4-ones lacking the 3-alkyl substitution would not yield the same SAR profile or target affinity [1].

NOP receptor Pain Anxiety SAR

Vendor Purity Specifications and ISO-Certified Quality for Regulated Research

Commercial availability of CAS 277298-22-3 includes documented purity specifications of 95% (AKSci) and NLT 98% (MolCore), with MolCore explicitly stating ISO certification compliance suitable for global pharmaceutical R&D and quality control applications . Sigma-Aldrich offers the compound at 95% purity with storage specifications at 4°C . While these purity levels are comparable to those available for simpler analogs such as tert-butyl 4-oxopiperidine-1-carboxylate, the availability of ISO-certified material for the 3-propyl derivative provides a verifiable quality benchmark for regulated research environments where traceability and certification are procurement prerequisites.

Quality control ISO certification Pharmaceutical R&D

Defined Physicochemical Properties for Reaction Planning and Computational Modeling

Computed physicochemical properties for CAS 277298-22-3 include XLogP3 = 2, topological polar surface area = 46.6 Ų, exact mass = 241.16779360 Da, and a hydrogen bond acceptor count of 3 [1]. These parameters provide a quantitative basis for reaction planning, chromatographic method development, and computational drug design. In contrast, the unsubstituted analog tert-butyl 4-oxopiperidine-1-carboxylate (CAS 79099-07-3) has a molecular weight of 199 Da and a different lipophilicity profile due to the absence of the propyl group . The 3-propyl group in CAS 277298-22-3 increases both molecular weight (by ~42 Da) and lipophilicity, which may influence solubility, membrane permeability, and downstream pharmacokinetic predictions in derived compounds.

Lipophilicity Molecular properties Drug design

Stable N-Boc Protection Enables Selective Downstream Deprotection

The N-Boc protecting group on CAS 277298-22-3 provides stability under a wide range of reaction conditions while allowing selective deprotection under mild acidic conditions (e.g., TFA, HCl) to liberate the free piperidine amine for subsequent functionalization [1]. This is a critical differentiator from N-unprotected analogs such as 3-propylpiperidin-4-one (CAS 1260981-90-5), which lack orthogonal protection and would undergo unwanted side reactions in many synthetic sequences [2]. The Boc group also distinguishes CAS 277298-22-3 from N-alkyl derivatives (e.g., 1-methyl-3-propylpiperidin-4-one, CAS 188868-26-0), which require harsher dealkylation conditions or cannot be deprotected at all .

Protecting group chemistry Piperidine functionalization Peptide mimetics

Optimal R&D Application Scenarios for Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate (CAS 277298-22-3)


Stereoselective Synthesis of DPP-IV Inhibitor Candidates for Diabetes Research

In pharmaceutical R&D programs targeting dipeptidyl peptidase IV (DPP-IV) inhibition for type II diabetes and obesity, CAS 277298-22-3 provides the requisite chiral 3-propylpiperidine scaffold. As documented in patent literature, this compound is an intermediate in the preparation of molecules exhibiting good inhibitory activity against DPP-IV [4]. The presence of the stereocenter at C3 is essential for generating enantiomerically pure drug candidates; substitution with achiral or alternative-substituted analogs would not yield the same stereochemical outcomes or biological activity.

Development of Novel HDAC Inhibitors in Oncology Drug Discovery

CAS 277298-22-3 is explicitly cited in patent application WO2023056789 as a precursor for developing novel histone deacetylase (HDAC) inhibitors in oncology [4]. Medicinal chemistry teams pursuing HDAC-targeted epigenetic therapies should prioritize this specific intermediate, as its use is validated in the patent literature for this therapeutic class. Alternative N-Boc-piperidin-4-ones lacking the 3-propyl substitution are not identified in the same patent context and would not be appropriate substitutes for this application.

Structure-Activity Relationship (SAR) Campaigns Targeting NOP Receptors

For research programs investigating nociceptin/orphanin FQ (NOP) receptor antagonists as potential analgesics or anxiolytics, CAS 277298-22-3 represents the validated core scaffold. Published SAR studies have utilized derivatives of this compound to evaluate NOP receptor binding, metabolic stability in human liver microsomes, and hERG channel interactions [4]. Researchers should procure this specific 3-propyl-substituted intermediate to maintain consistency with published SAR data and to enable direct comparison with existing compound series.

Multi-Step Synthesis Requiring Orthogonal Boc Protection

In complex synthetic sequences involving base-sensitive or nucleophilic reaction conditions, the N-Boc group of CAS 277298-22-3 provides stable protection of the piperidine nitrogen that can be selectively removed under mild acidic conditions [4]. This orthogonal protection strategy is not available with N-unprotected analogs such as 3-propylpiperidin-4-one or N-alkyl derivatives. Procurement of the Boc-protected compound is essential for synthetic routes that require sequential functionalization of the piperidine nitrogen while maintaining integrity of the 3-propyl and 4-oxo functionalities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-oxo-3-propylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.